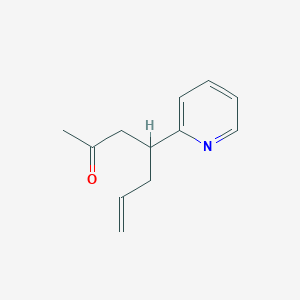![molecular formula C16H19BrN2S B14377762 Piperidine, 4-[4-(3-bromophenyl)-2-thiazolyl]-1-ethyl- CAS No. 88654-28-8](/img/structure/B14377762.png)
Piperidine, 4-[4-(3-bromophenyl)-2-thiazolyl]-1-ethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperidine, 4-[4-(3-bromophenyl)-2-thiazolyl]-1-ethyl- is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring, a bromophenyl group, and a thiazolyl group. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 4-[4-(3-bromophenyl)-2-thiazolyl]-1-ethyl- typically involves multiple steps. One common method includes the diazotization of S-3-(4-aminophenyl) piperidine followed by bromination to introduce the bromophenyl group . The reaction conditions are generally mild, and the process is designed to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often involves the use of advanced chemical reactors and controlled environments to maintain the integrity of the product. The process may include the use of catalysts and specific solvents to optimize the reaction conditions and achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Piperidine, 4-[4-(3-bromophenyl)-2-thiazolyl]-1-ethyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Piperidine, 4-[4-(3-bromophenyl)-2-thiazolyl]-1-ethyl- is utilized in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Employed in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Piperidine, 4-[4-(3-bromophenyl)-2-thiazolyl]-1-ethyl- involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(3-Bromophenoxy)piperidine hydrochloride
- 4-(4-Bromophenyl)-4-piperidinol
- (S)-3-(4-Bromophenyl)piperidine
Uniqueness
Piperidine, 4-[4-(3-bromophenyl)-2-thiazolyl]-1-ethyl- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
88654-28-8 |
|---|---|
Molekularformel |
C16H19BrN2S |
Molekulargewicht |
351.3 g/mol |
IUPAC-Name |
4-(3-bromophenyl)-2-(1-ethylpiperidin-4-yl)-1,3-thiazole |
InChI |
InChI=1S/C16H19BrN2S/c1-2-19-8-6-12(7-9-19)16-18-15(11-20-16)13-4-3-5-14(17)10-13/h3-5,10-12H,2,6-9H2,1H3 |
InChI-Schlüssel |
UOIUXZCCHBUOLE-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CCC(CC1)C2=NC(=CS2)C3=CC(=CC=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


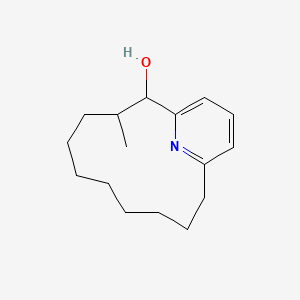

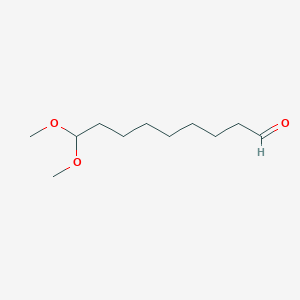
![4-[(1E)-3-Methyl-3-propyltriaz-1-en-1-yl]benzamide](/img/structure/B14377709.png)

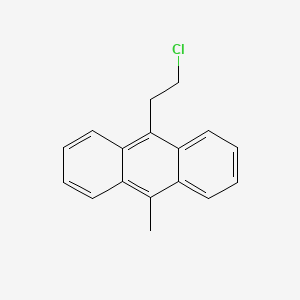
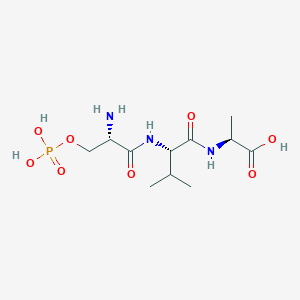

![2-[(2,6-Dichlorophenyl)methylidene]cyclohexan-1-one](/img/structure/B14377728.png)
![1-[(Hexylcarbamoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14377735.png)

![N-[(4-Butylphenyl)methyl]-N-heptyl-N'-(3-methylphenyl)urea](/img/structure/B14377750.png)
![Acetic acid;4-[1-(4-hydroxyphenyl)-2-methylpropyl]phenol](/img/structure/B14377751.png)
